molecular formula C10H18ClNO2 B2391065 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 2230806-82-1

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

Cat. No.: B2391065
CAS No.: 2230806-82-1
M. Wt: 219.71
InChI Key: DVXBCVZNYKUICE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane framework. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the bicyclic structure: The bicyclo[2.2.2]octane framework can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the aminomethyl group: This step involves the functionalization of the bicyclic structure with an aminomethyl group, which can be achieved through various methods such as reductive amination.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity or function. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound shares the bicyclic structure but lacks the aminomethyl group.

    2-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid: Similar structure with a hydroxymethyl group instead of an aminomethyl group.

    2-(Methylamino)bicyclo[2.2.2]octane-2-carboxylic acid: Contains a methylamino group instead of an aminomethyl group.

Uniqueness

2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and the bicyclic framework. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7;/h7-8H,1-6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXBCVZNYKUICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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